molecular formula C21H17NO2 B233138 N-(4-benzoylphenyl)-4-methylbenzamide

N-(4-benzoylphenyl)-4-methylbenzamide

Cat. No. B233138
M. Wt: 315.4 g/mol
InChI Key: IWDOMEJRUPOFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzoylphenyl)-4-methylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a white crystalline powder that has a molecular formula of C21H19NO2 and a molecular weight of 317.38 g/mol.

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)-4-methylbenzamide is not fully understood. However, several studies have suggested that N-(4-benzoylphenyl)-4-methylbenzamide exerts its biological activities by interacting with specific proteins or enzymes in the body.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-4-methylbenzamide has been shown to possess several biochemical and physiological effects. In vitro studies have reported that N-(4-benzoylphenyl)-4-methylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

N-(4-benzoylphenyl)-4-methylbenzamide has several advantages for lab experiments. It is easy to synthesize, stable under various conditions, and has a high degree of purity. However, N-(4-benzoylphenyl)-4-methylbenzamide has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on N-(4-benzoylphenyl)-4-methylbenzamide. One possible direction is to investigate the potential of N-(4-benzoylphenyl)-4-methylbenzamide as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another direction is to explore the use of N-(4-benzoylphenyl)-4-methylbenzamide as a building block for the synthesis of new organic materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-benzoylphenyl)-4-methylbenzamide and to investigate its potential side effects.

Synthesis Methods

N-(4-benzoylphenyl)-4-methylbenzamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with 4-aminobenzophenone to form N-(4-benzoylphenyl)-4-methylbenzamide.

Scientific Research Applications

N-(4-benzoylphenyl)-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry.
In medicinal chemistry, N-(4-benzoylphenyl)-4-methylbenzamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have reported that N-(4-benzoylphenyl)-4-methylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In material science, N-(4-benzoylphenyl)-4-methylbenzamide has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.
In analytical chemistry, N-(4-benzoylphenyl)-4-methylbenzamide has been used as a fluorescent probe for the detection of metal ions.

properties

Product Name

N-(4-benzoylphenyl)-4-methylbenzamide

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-4-methylbenzamide

InChI

InChI=1S/C21H17NO2/c1-15-7-9-18(10-8-15)21(24)22-19-13-11-17(12-14-19)20(23)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)

InChI Key

IWDOMEJRUPOFKL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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